2,2-Bis-(4-cyanatophenyl)propane
Overview
Description
2,2-Bis-(4-cyanatophenyl)propane, also known as bisphenol A dicyanate, is a chemical compound with the molecular formula C17H14N2O2. It is a white to almost white powder or crystalline solid. This compound is primarily used as a monomer in the production of cyanate ester resins, which are known for their excellent thermal stability, mechanical properties, and low moisture absorption .
Mechanism of Action
Target of Action
2,2-Bis-(4-cyanatophenyl)propane, also known as Bisphenol A Dicyanate , is a cyanate ester monomer It’s known to be used as a pharmaceutical and pesticide intermediate , suggesting it may interact with various biological targets depending on the specific drug or pesticide it’s used to produce.
Mode of Action
As a cyanate ester monomer, it’s known to be soluble in various solvents and can dissolve in other cyanate esters, epoxy, and BMI (Maleinbisimides) and thermoplastics . This suggests that it may undergo various chemical reactions to form different compounds, depending on its environment.
Biochemical Pathways
Given its use as an intermediate in pharmaceuticals and pesticides , it’s likely involved in a variety of biochemical pathways, depending on the specific end product it’s used to create.
Pharmacokinetics
Its solubility in various solvents suggests it may have good bioavailability, as solubility can influence a compound’s absorption and distribution within the body.
Result of Action
As an intermediate in pharmaceuticals and pesticides , its effects would likely depend on the specific drug or pesticide it’s used to produce.
Action Environment
Its solubility in various solvents suggests that the solvent environment could significantly influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(4-cyanatophenyl)propane typically involves the reaction of bisphenol A with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclotrimerization to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis-(4-cyanatophenyl)propane undergoes various chemical reactions, including:
Cyclotrimerization: This is the primary reaction where the cyanate groups react to form a triazine ring structure.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyanate groups.
Common Reagents and Conditions
Cyclotrimerization: Typically carried out at elevated temperatures (150-200°C) in the presence of catalysts such as transition metal complexes.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, and the reactions are usually conducted under mild conditions.
Major Products Formed
Triazine Rings: Formed through cyclotrimerization, these structures are integral to the properties of cyanate ester resins.
Substituted Derivatives: Formed through nucleophilic substitution, these derivatives can be tailored for specific applications.
Scientific Research Applications
2,2-Bis-(4-cyanatophenyl)propane has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2-Bis-(4-cyanatophenyl)propane is unique among cyanate esters due to its specific structure and properties. Similar compounds include:
1,1-Bis-(4-cyanatophenyl)ethane: Another cyanate ester derivative of bisphenol E, known for its high glass transition temperature.
Bis-(4-cyanato-3,5-dimethylphenyl)methane: Known for its lower dielectric constant and improved impact resistance.
These compounds share similar chemical properties but differ in their specific applications and performance characteristics, making this compound a versatile and valuable compound in various fields .
Properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMUXQJTGRNHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-66-1 | |
Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60893753 | |
Record name | 1,3-Bis(4-cyanophenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1156-51-0, 25722-66-1 | |
Record name | Bisphenol A dicyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(4-cyanophenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenediphenyl dicyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2-Bis(4-cyanatophenyl)propane?
A1: 2,2-Bis(4-cyanatophenyl)propane has the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol. []
Q2: What are the key spectroscopic characteristics of 2,2-Bis(4-cyanatophenyl)propane?
A2: 2,2-Bis(4-cyanatophenyl)propane can be characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify functional groups, revealing characteristic peaks for cyanate groups and aromatic rings. [, , , ] 1H-NMR and 13C-NMR provide detailed structural information, confirming the presence and arrangement of specific protons and carbon atoms within the molecule. []
Q3: What are the primary applications of 2,2-Bis(4-cyanatophenyl)propane-based polymers?
A3: Polymers derived from 2,2-Bis(4-cyanatophenyl)propane, known as polycyanurates, exhibit exceptional thermal stability, mechanical strength, and desirable dielectric properties. [, , , , , ] These properties make them suitable for high-performance applications, including aerospace composites, electronic packaging, high-frequency printed circuit boards (PCBs), and advanced materials requiring resistance to high temperatures and harsh environments. [, , ]
Q4: How does the structure of 2,2-Bis(4-cyanatophenyl)propane contribute to the properties of its polymers?
A4: The rigid backbone structure of 2,2-Bis(4-cyanatophenyl)propane, combined with the highly crosslinked network formed during polycyclotrimerization, contributes to the high glass transition temperature (Tg) and excellent thermal stability observed in polycyanurates. [, ] The presence of aromatic rings further enhances these properties.
Q5: What are the limitations of 2,2-Bis(4-cyanatophenyl)propane-based polymers?
A5: A known limitation of polycyanurates is their inherent brittleness. [] To address this, researchers explore modifications like blending with other polymers, incorporating toughening agents, or designing novel cyanate ester monomers with improved toughness. [, , ]
Q6: How does the choice of curing agent influence the properties of 2,2-Bis(4-cyanatophenyl)propane-based polymers?
A6: The selection of curing agents significantly impacts the final properties of 2,2-Bis(4-cyanatophenyl)propane-based polymers. [, ] For example, using a bismaleimide curing agent can lead to a sequential curing process, resulting in interpenetrating polymer networks (IPNs) with altered mechanical and thermal properties. [, ]
Q7: How does the curing process of 2,2-Bis(4-cyanatophenyl)propane proceed?
A7: 2,2-Bis(4-cyanatophenyl)propane undergoes thermal polycyclotrimerization, where three cyanate groups react to form a six-membered cyanurate ring. [, ] This process typically occurs at elevated temperatures and can be catalyzed by various metal compounds or other additives to accelerate the reaction rate and tailor the final network structure. [, , ]
Q8: What is the influence of catalysts on the curing of 2,2-Bis(4-cyanatophenyl)propane?
A8: Catalysts play a crucial role in the curing of 2,2-Bis(4-cyanatophenyl)propane by lowering the activation energy of the polycyclotrimerization reaction. [, , ] Common catalysts include metal acetylacetonates, such as cobalt(III) acetylacetonate [], and organometallic compounds like dibutyltin dilaurate. [] The choice of catalyst can impact the curing temperature, reaction rate, and ultimately the morphology and properties of the resulting polycyanurate network.
Q9: What is the role of solvent in the polycyclotrimerization of 2,2-Bis(4-cyanatophenyl)propane?
A9: The nature of the solvent can significantly affect the gel point, gel yield, and kinetics of 2,2-Bis(4-cyanatophenyl)propane polycyclotrimerization. [] This influence arises from solvent interactions with the monomer and growing polymer chains, impacting the reaction rates and network formation process.
Q10: How does gelation occur during the polycyclotrimerization of 2,2-Bis(4-cyanatophenyl)propane?
A10: Gelation represents a critical point in the polycyclotrimerization of 2,2-Bis(4-cyanatophenyl)propane, marking the transition from a viscous liquid to a solid network. [] As the reaction proceeds, the increasing molecular weight of the growing polymer chains leads to entanglement and branching, ultimately forming a three-dimensional network structure.
Q11: How do structural modifications of 2,2-Bis(4-cyanatophenyl)propane impact the properties of its polymers?
A11: Modifications to the structure of 2,2-Bis(4-cyanatophenyl)propane can significantly influence the properties of the resulting polycyanurates. [, , ] For example, introducing flexible segments into the backbone can improve toughness while potentially compromising thermal stability. Conversely, incorporating bulky or rigid groups may enhance thermal resistance but could increase brittleness. []
Q12: What is the impact of incorporating silicon into 2,2-Bis(4-cyanatophenyl)propane analogs?
A12: Substituting the central quaternary carbon in 2,2-Bis(4-cyanatophenyl)propane with silicon can impact the melting point of the resulting cyanate ester. [] This substitution affects the enthalpy and entropy of melting, potentially leading to a lower melting temperature compared to the carbon-based analog. []
Q13: How does the presence of ortho-methyl groups influence moisture uptake in polycyanurates?
A13: Introducing ortho-methyl groups near the cyanurate rings in polycyanurates derived from 2,2-Bis(4-cyanatophenyl)propane analogs can lead to a significant reduction in moisture uptake. [] This effect is attributed to steric hindrance, where the bulky methyl groups restrict the interaction of water molecules with the polar cyanurate oxygen atoms.
Q14: What are the benefits of blending 2,2-Bis(4-cyanatophenyl)propane with other polymers?
A14: Blending 2,2-Bis(4-cyanatophenyl)propane with other polymers allows for tailoring the properties of the final material. [, , ] For instance, blending with bismaleimides can improve toughness and impact resistance while maintaining high thermal stability. [, ]
Q15: What are the advantages of using biobased modifiers in 2,2-Bis(4-cyanatophenyl)propane-based resins?
A15: Incorporating biobased modifiers, such as poly(N-phenylmaleimide-co-limonene) (PML), into 2,2-Bis(4-cyanatophenyl)propane resins offers a sustainable approach to improving toughness and dielectric properties. [] These biobased modifiers can act as both curing agents and toughening agents, leading to reduced dielectric constants and enhanced impact strength. []
Q16: What are the current research trends in 2,2-Bis(4-cyanatophenyl)propane-based materials?
A16: Current research focuses on developing high-performance polycyanurates with improved toughness, flame retardancy, and dielectric properties. [, , , ] This involves exploring novel cyanate ester monomers, modifying existing ones, and optimizing processing techniques to achieve desired property combinations.
Q17: What are the key challenges associated with 2,2-Bis(4-cyanatophenyl)propane-based materials?
A17: Challenges include balancing properties like toughness and thermal stability, controlling the curing process for optimal network formation, and addressing the relatively high curing temperatures often required. [, , ] Furthermore, ensuring the sustainability and environmental friendliness of these materials is crucial, prompting research into biobased alternatives and efficient recycling methods. [, ]
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